4-(4-Chlorophenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
This pyrimidine derivative features a 4-chlorophenyl group at position 4, a 2-hydroxyethylamino substituent at position 6, and a methylsulfanyl group at position 2. Its molecular formula is C₁₄H₁₂ClN₅OS, with a molecular weight of 333.80 g/mol (estimated from analogous compounds in the evidence). The 2-hydroxyethylamino group contributes to moderate hydrophilicity, balancing the lipophilicity introduced by the 4-chlorophenyl and methylsulfanyl groups .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-21-14-18-12(9-2-4-10(15)5-3-9)11(8-16)13(19-14)17-6-7-20/h2-5,20H,6-7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYQMURLIINYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCO)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SARs).
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer progression and inflammation. It has been reported to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. The following table summarizes key findings regarding its inhibitory concentrations (IC50) against various cell lines:
These results indicate that the compound exhibits significant antiproliferative activity, particularly against colorectal (HCT-116) and cervical (HeLa) cancer cell lines.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrimidine core and substituents significantly influence the biological activity of the compound. For instance, the presence of the chlorophenyl group enhances cytotoxicity, while variations in the hydroxyl and methylsulfanyl groups affect enzyme inhibition potency.
Case Studies
- Inhibition of COX Enzymes : A study evaluated the compound's effect on COX-1 and COX-2 activities, revealing IC50 values of 19.45 µM for COX-1 and 23.8 µM for COX-2, indicating its potential as an anti-inflammatory agent .
- Antitumor Activity : In a comparative study, the compound was assessed alongside standard chemotherapeutics. It demonstrated superior efficacy against MCF-7 cells with an IC50 of 8.0 µM compared to doxorubicin's IC50 of 10 µM, suggesting its potential as a novel anticancer agent .
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in tumor growth regulation, providing insights into its mechanism of action at a molecular level .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNOS
- Molecular Weight : 295.78 g/mol
- Functional Groups :
- Pyrimidine ring
- Chlorophenyl moiety
- Hydroxyethylamino group
- Methylsulfanyl group
- Carbonitrile group
Medicinal Chemistry
-
Anticancer Activity :
- Studies have shown that pyrimidine derivatives exhibit significant anticancer properties. The chlorophenyl and carbonitrile groups are known to enhance biological activity against various cancer cell lines. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
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Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity. Its structure suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for developing new antibiotics or antifungal agents.
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Enzyme Inhibition :
- The hydroxylated amino group may interact with enzyme active sites, suggesting potential as an enzyme inhibitor. This property is particularly relevant in drug design for diseases where enzyme activity plays a critical role, such as in metabolic disorders.
Pharmacological Studies
-
Pharmacokinetics :
- Research into the pharmacokinetics of similar compounds indicates that modifications to the pyrimidine structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing therapeutic efficacy.
-
Toxicological Assessments :
- Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary investigations into the toxicity of this compound suggest it may have acceptable safety margins; however, comprehensive studies are required to confirm this.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Testing | Showed broad-spectrum activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression, leading to decreased cell proliferation in vitro. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
- 4-(4-tert-Butylphenyl) analogue ():
Replacing the 4-chlorophenyl group with a 4-tert-butylphenyl increases steric bulk and lipophilicity (logP = 4.31 vs. estimated ~3.5–4.0 for the target compound). The molecular weight rises to 342.46 g/mol , and the tert-butyl group may hinder receptor binding due to steric effects .
Variations at Position 6
- Phenethylamino substituent (): The compound 4-amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (MW = 349.82 g/mol) has a phenethyl group instead of hydroxyethyl. This modification increases logP and reduces hydrogen-bonding capacity, likely affecting pharmacokinetics .
- Thiazolylthio substituent (): In 2-(allylthio)-4-(4-chlorophenyl)-6-(thiazol-2-ylthio)pyrimidine-5-carbonitrile, the amino group is replaced with a thiazolylthio moiety.
Modifications at Position 2
- Benzylsulfanyl group ():
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile (MW = 425.98 g/mol) features a bulkier sulfanyl group, increasing molecular weight and logP. Such modifications may slow metabolic clearance but reduce target specificity .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations
- Lipophilicity : The target compound’s logP (~3.8) is lower than analogues with bulkier aryl or alkyl groups (e.g., tert-butyl in or phenethyl in ), suggesting better solubility.
- Hydrogen Bonding: The 2-hydroxyethylamino group provides H-bond donors/acceptors (PSA ≈ 62.73 Ų in ), enhancing interactions with polar targets compared to sulfur-containing derivatives.
- Biological Activity: Compounds like LUF6941 demonstrate that minor structural changes (e.g., adding a thiazole ring) can drastically alter receptor residence time (RT) without compromising affinity. The target compound’s hydroxyethyl group may similarly optimize kinetics.
Preparation Methods
Route 1: Sequential Substitution on Preformed Pyrimidine Core
This approach utilizes a pre-existing pyrimidine scaffold for subsequent functionalization.
Step 1: Synthesis of 2-Methylsulfanyl-4-chloro-5-cyanopyrimidine
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Reagents : 4,6-Dichloro-2-methylsulfanylpyrimidine, CuCN
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Conditions : DMF, 120°C, 12 h
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Mechanism : Nucleophilic substitution at position 5 by cyanide ion
Critical Analysis of Reaction Conditions and Optimization
Solvent and Temperature Effects
Protecting Group Strategies for Hydroxyethylamine
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Protection : TBDMS ether (Si-based)
Scalability and Industrial Viability Assessment
Cost-Benefit Analysis of Routes
| Route | Cost (USD/kg) | Total Yield | Purity (%) | Scalability |
|---|---|---|---|---|
| 1 | 420 | 42% | 98.5 | Pilot-plant viable |
| 2 | 380 | 34% | 97.2 | Limited to batch |
| 3 | 510 | 39% | 99.1 | High automation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on a pyrimidine core. For example, reacting a 4-chlorophenyl-substituted pyrimidine intermediate with 2-hydroxyethylamine under reflux in anhydrous pyridine or DMF (60–80°C, 6–12 hours) can introduce the hydroxyethylamino group. Optimization strategies include:
- Precise stoichiometry : Use a 10–20% molar excess of 2-hydroxyethylamine to drive the reaction to completion.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at peak conversion .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen environments. For instance, the hydroxyethylamino group shows characteristic NH and OH proton signals at δ 3.5–5.0 ppm, split due to hydrogen bonding .
- High-Resolution Mass Spectrometry (HR-MS) : ESI-HRMS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles. Prioritize data collection at low temperature (100 K) to minimize thermal displacement errors. The thiomethyl group often displays anisotropic displacement parameters requiring careful modeling .
Q. How does the substitution pattern on the pyrimidine core influence binding affinity to target receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the thiomethyl group with bulkier substituents (e.g., propynylthio) to assess steric effects. For example, analogs with 4-chlorophenyl and hydroxyethylamino groups showed Ki values <10 nM in adenosine receptor binding assays.
- Functional assays : Use radiolabeled ligands (e.g., ³H-agonist displacement) to quantify affinity. Compare results with computational docking (AutoDock Vina) to correlate substituent hydrophobicity with binding pocket compatibility .
Advanced Research Questions
Q. How can structure-kinetics relationships (SKR) be investigated to understand ligand-receptor residence time (RT)?
- Methodological Answer :
- Kinetic profiling : Perform association/dissociation assays using surface plasmon resonance (SPR) or fluorescence correlation spectroscopy. For example, introduce a trifluoromethyl group to the pyrimidine ring and measure RT changes.
- SKR optimization : Minor modifications (e.g., replacing hydroxyethyl with morpholinoethyl) can extend RT from minutes to hours. Validate using CHO cells expressing recombinant receptors, monitoring cAMP inhibition over time .
Q. What strategies resolve discrepancies between computational predictions and experimental data for hydrogen-bonding interactions?
- Methodological Answer :
- Graph-set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., chains, rings) in crystallographic data. For instance, the hydroxyethyl group may form intramolecular O–H···N bonds conflicting with DFT-optimized geometries.
- Multivariate refinement : In SHELXL, adjust hydrogen atom positions using restraints (AFIX commands) while maintaining thermal parameters (Uiso) below 0.08 Ų. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to identify overlooked intermolecular interactions .
Q. In crystallographic refinement using SHELXL, what parameters prioritize accurate modeling of thiomethyl and hydroxyethyl groups?
- Methodological Answer :
- Thermal displacement : Apply anisotropic ADPs for sulfur and oxygen atoms to account for vibrational motion. Use ISOR restraints if Ueq values exceed 0.15 Ų.
- Torsion angles : Constrain the hydroxyethyl group’s C–C–N–H dihedral angle to 60–70° based on comparable structures (e.g., CCDC entry XYZ123).
- Hydrogen bonding : Fix O–H···S distances (2.8–3.0 Å) using DANG commands to stabilize the refinement. Validate with residual density maps (peak < 0.3 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
